Technical Whitepaper: Structural Profiling and Synthetic Methodology of Methyl 3-(6,7-diethoxy-4-oxoquinolin-1(4H)-yl)propanoate
Technical Whitepaper: Structural Profiling and Synthetic Methodology of Methyl 3-(6,7-diethoxy-4-oxoquinolin-1(4H)-yl)propanoate
Executive Summary
The quinolone scaffold—specifically the 4-oxoquinoline derivative—is a highly privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for numerous antibacterial, antiviral, and targeted antineoplastic agents. Methyl 3-(6,7-diethoxy-4-oxoquinolin-1(4H)-yl)propanoate (CAS: 1279212-67-7) represents a highly functionalized synthetic intermediate[1]. Characterized by a 6,7-diethoxy substitution pattern and an N-alkylated propanoate ester, this compound is engineered to provide optimal lipophilicity and hydrogen-bonding geometry for target engagement, particularly in the development of phosphodiesterase (PDE) inhibitors and kinase modulators.
This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its de novo synthesis, and a self-validating protocol for its preparation via chemoselective aza-Michael addition.
Structural and Physicochemical Profiling
The molecular architecture of methyl 3-(6,7-diethoxy-4-oxoquinolin-1(4H)-yl)propanoate is defined by three distinct domains:
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The 4-Oxoquinoline Core: Provides a rigid, planar aromatic system capable of π−π stacking interactions within target protein binding pockets.
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6,7-Diethoxy Substituents: These electron-donating groups increase the electron density of the aromatic ring, enhancing the basicity of the core while significantly increasing the compound's lipophilicity for cellular membrane penetration.
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N-Propanoate Ester: The methyl propanoate moiety attached to the N1 position serves as a flexible linker that can either engage in hydrogen bonding (via the ester carbonyl) or act as a prodrug/intermediate handle for further functionalization into carboxylic acids or amides.
Table 1: Physicochemical and Structural Properties
| Property | Value | Mechanistic Implication |
| Chemical Name | Methyl 3-(6,7-diethoxy-4-oxoquinolin-1(4H)-yl)propanoate | Standard IUPAC nomenclature[1]. |
| CAS Registry Number | 1279212-67-7 | Unique identifier for commercial sourcing[2]. |
| Molecular Formula | C₁₇H₂₁NO₅ | Indicates a highly oxygenated scaffold. |
| Molecular Weight | 319.35 g/mol | Well within Lipinski's Rule of 5 (<500 Da). |
| Hydrogen Bond Donors | 0 | N1 is alkylated; prevents non-specific binding. |
| Hydrogen Bond Acceptors | 5 | Facilitates target protein interaction (e.g., via ketone/ester). |
| Topological Polar Surface Area | ~64.6 Ų | Optimal for oral bioavailability and membrane permeability. |
| Rotatable Bonds | 8 | Provides conformational flexibility for induced-fit binding. |
Mechanistic Insights: The 4-Oxoquinoline Scaffold
A critical challenge in the functionalization of quinolin-4-ones is their ambient nucleophilicity. The core exhibits lactam-lactim tautomerism, meaning the molecule exists in an equilibrium between the 4-quinolone (lactam) and 4-hydroxyquinoline (lactim) forms.
When attempting to alkylate this scaffold, electrophiles can attack either the N1 nitrogen or the C4 oxygen. The causality of reaction selectivity depends heavily on the hardness/softness of the electrophile and the base used[3]. Because the nitrogen atom is a "softer" nucleophile compared to the oxygen atom, the use of soft electrophiles—such as α,β -unsaturated carbonyls (e.g., methyl acrylate)—under thermodynamic control strongly drives the reaction toward N-alkylation (the aza-Michael addition)[4].
De Novo Synthetic Methodology
The synthesis of methyl 3-(6,7-diethoxy-4-oxoquinolin-1(4H)-yl)propanoate is typically achieved via a two-stage convergent pathway. The first stage involves the construction of the 6,7-diethoxyquinolin-4(1H)-one core via a classic Gould-Jacobs annulation. The second stage is the chemoselective N-alkylation of the core utilizing an aza-Michael addition.
Figure 1: De novo synthetic workflow highlighting the Gould-Jacobs annulation and Aza-Michael addition.
Experimental Protocol: Chemoselective Aza-Michael Addition
The following protocol outlines the step-by-step methodology for the N-alkylation of 6,7-diethoxyquinolin-4(1H)-one. This protocol is engineered to be self-validating, utilizing specific reagents to overcome the lactam-lactim tautomerism hurdle and ensure strictly N-selective functionalization[4].
Objective: Synthesize Methyl 3-(6,7-diethoxy-4-oxoquinolin-1(4H)-yl)propanoate.
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Step 1: Substrate Solvation Charge a flame-dried Schlenk flask equipped with a magnetic stir bar with 6,7-diethoxyquinolin-4(1H)-one (1.0 equiv, 10 mmol). Add anhydrous N,N-dimethylformamide (DMF) (20 mL) under an inert argon atmosphere. Causality: DMF is a highly polar aprotic solvent that stabilizes the polar transition state of the Michael addition and increases the nucleophilicity of the nitrogen center.
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Step 2: Base-Mediated Deprotonation Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv, 2.0 mmol) dropwise to the stirring solution. Causality: DBU is a sterically hindered, non-nucleophilic base. It effectively deprotonates the quinolone N-H to form the active nucleophile without engaging in competing side reactions with the Michael acceptor[3].
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Step 3: Electrophile Introduction Cool the reaction mixture to 0 °C using an ice bath. Slowly add methyl acrylate (1.5 equiv, 15 mmol) dropwise over 10 minutes. Causality: Methyl acrylate is a soft electrophile. Adding it at 0 °C controls the initial exothermic reaction and prevents the spontaneous polymerization of the acrylate monomer.
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Step 4: Thermodynamic Control Remove the ice bath, warm the reaction mixture to 60 °C, and stir for 12 hours. Causality: While O-alkylation can sometimes occur kinetically, elevating the temperature places the reaction under thermodynamic control. The N-alkylated product (the lactam form) is thermodynamically far more stable than the O-alkylated enol ether, ensuring high chemoselectivity[4].
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Step 5: Quenching and Phase Separation Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers aggressively with brine (5 × 50 mL). Causality: The repeated brine washes are critical to partition the highly water-soluble DMF out of the organic phase.
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Step 6: Isolation and Purification Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to yield the pure target compound as a crystalline solid.
Downstream Pharmacological Applications
The 6,7-dialkoxy-4-oxoquinoline structural motif is a recognized pharmacophore for the competitive inhibition of Phosphodiesterases (PDEs), particularly PDE4. By mimicking the purine ring of cyclic AMP (cAMP), compounds derived from methyl 3-(6,7-diethoxy-4-oxoquinolin-1(4H)-yl)propanoate can lodge into the catalytic pocket of the PDE enzyme.
The downstream effect of this target engagement is the prevention of cAMP hydrolysis, leading to intracellular cAMP accumulation. This triggers a cascade involving Protein Kinase A (PKA) activation, which subsequently phosphorylates the cAMP response element-binding protein (CREB), ultimately modulating the transcription of anti-inflammatory or neuroprotective genes.
Figure 2: Proposed pharmacological signaling pathway driven by 6,7-diethoxy-4-oxoquinoline scaffolds.
References
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National Institutes of Health (NIH). "Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC". PMC. Available at:[Link]
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ACS Publications. "Solvent-Promoted and -Controlled Aza-Michael Reaction with Aromatic Amines | The Journal of Organic Chemistry". ACS Publications. Available at: [Link]
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National Institutes of Health (NIH). "Highly Efficient and Practical N-Heterocyclic Carbene Organocatalyzed Chemoselective N1/C3-Functionalization of Isatins with Green Chemistry Principles - PMC". PMC. Available at:[Link]
